

An In-depth Technical Guide to the Solubility of 2-Aminoethyl Acetate

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Compound of Interest

Compound Name: 2-aminoethyl Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-aminoethyl acetate**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the molecule's chemical properties and provides detailed experimental protocols for determining its solubility in various solvents.

Chemical Properties of 2-Aminoethyl Acetate

2-Aminoethyl acetate is a bifunctional organic molecule containing both a primary amine and an ester group.^[1] This structure imparts a degree of polarity to the molecule, which is a key determinant of its solubility. A summary of its key chemical and physical properties is presented below.

Table 1: Physicochemical Properties of **2-Aminoethyl Acetate**

Property	Value	Source
Molecular Formula	C4H9NO2	[2][3]
Molecular Weight	103.12 g/mol	[2][3]
Melting Point	131 °C	[2]
Boiling Point	160-161 °C (at 4 Torr)	[2]
Predicted pKa	8.30 ± 0.10	[2]
Predicted XLogP3	-0.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Based on its structure, featuring a polar amino group and an ester linkage, **2-aminoethyl acetate** is expected to be soluble in polar solvents. The primary amine group can act as a hydrogen bond donor, while the oxygen atoms of the ester group and the nitrogen atom of the amine group can act as hydrogen bond acceptors.[2] This capability for hydrogen bonding suggests a high affinity for protic and polar aprotic solvents.

Predicted Solubility Profile

While specific quantitative data is not readily available, a qualitative prediction of solubility can be made based on the "like dissolves like" principle.

- **Water:** The presence of the polar amino and ester groups suggests that **2-aminoethyl acetate** should be soluble in water. The amine group can be protonated in aqueous solutions, forming a positively charged ammonium ion, which would further enhance its water solubility.
- **Polar Protic Solvents (e.g., Ethanol, Methanol):** High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with both the amino and ester functionalities of **2-aminoethyl acetate**.

- Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule.
- Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant difference in polarity between the solvent and **2-aminoethyl acetate**.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol that can be adapted to determine the solubility of **2-aminoethyl acetate** in various solvents.^{[4][5][6]}

Objective: To determine the concentration of a saturated solution of **2-aminoethyl acetate** in a given solvent at a specific temperature.

Materials:

- **2-Aminoethyl acetate**
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Analytical balance
- Vials or test tubes with screw caps
- Constant temperature bath or shaker incubator
- Filtration apparatus (e.g., syringe filters, filter paper)
- Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

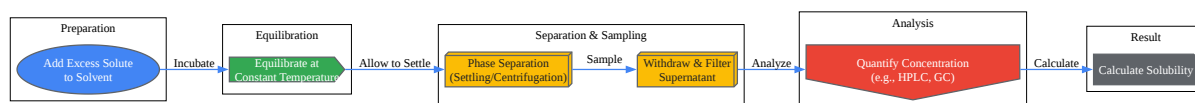
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **2-aminoethyl acetate** to a known volume of the solvent in a vial. The amount of solid added should be more than what is expected to dissolve to ensure a saturated solution is formed.

- **Equilibration:** Seal the vials and place them in a constant temperature bath or a shaker incubator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached equilibrium. Gentle agitation can help to speed up this process.
- **Phase Separation:** After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples at a constant temperature to facilitate the separation of the solid and liquid phases.
- **Sample Withdrawal and Filtration:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining undissolved micro-particles, filter the withdrawn sample through a syringe filter (e.g., 0.22 μm).
- **Quantification:** Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of **2-aminoethyl acetate** in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
- **Calculation:** Calculate the solubility of **2-aminoethyl acetate** in the solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2-aminoethyl acetate**.



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Caption: Experimental workflow for determining the solubility of **2-aminoethyl acetate**.

This guide provides a foundational understanding of the solubility of **2-aminoethyl acetate** for researchers and professionals in drug development. While quantitative data is sparse, the provided experimental protocol offers a clear path to determining this crucial physicochemical property.

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